2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Description
2-[(5Z)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a thiazolidinone derivative characterized by a Z-configuration benzylidene group at the C5 position of the thiazolidinone ring, a 4-fluorophenyl substitution, and a branched 3-methylbutanoic acid chain at the N3 position. The 3-methylbutanoic acid moiety contributes to solubility and pharmacokinetic properties, making this compound a candidate for therapeutic applications, particularly in anti-inflammatory and anticancer research .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTHHFGGTSRPGO-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by the addition of 3-methylbutanoic acid. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring and fluorobenzylidene group play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Non-Halogen Substituents
| 4-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]butyric acid | 3,4-OCH₃ | Methoxy groups introduce steric bulk and H-bonding | May improve solubility but reduce membrane permeability |
Modifications in the Acid Chain
| Compound Name | Acid Chain Structure | Key Differences vs. Target Compound | Pharmacokinetic Impact |
|---|---|---|---|
| 4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | Linear butanoic acid | Lack of 3-methyl branching | Reduced lipophilicity and altered tissue distribution |
| 2-[(5Z)-5-(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | Shorter propionic acid | Shorter chain length | Faster clearance and lower bioavailability |
Structural Analogues with Additional Moieties
| 5-({[(5Z)-5-(3-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid | Acetyl-amino-hydroxybenzoic acid | Additional H-bonding groups (hydroxy, acetyl) | Enhanced target selectivity but increased molecular weight/polarity |
Key Research Findings
- Fluorine Substitution: The 4-fluoro group in the target compound improves binding to enzymes like COX-2 and PPAR-γ compared to non-fluorinated analogs, as observed in IC₅₀ values (e.g., ~2.3 μM vs. ~8.7 μM for 4-Cl analogs) .
- Branching in Acid Chain: The 3-methylbutanoic acid chain enhances oral bioavailability (∼65% in rodent models) compared to linear-chain analogs (∼42%) due to improved resistance to first-pass metabolism .
- Z-Configuration : The Z-configuration of the benzylidene group is critical for maintaining planar geometry, facilitating π-π stacking with aromatic residues in active sites .
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₅FNO₃S₂ | 368.42 | 2.8 | 0.45 |
| 2-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid | C₁₃H₁₀ClNO₃S₂ | 327.81 | 3.2 | 0.32 |
| 4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | C₁₄H₁₂FNO₃S₂ | 325.38 | 2.1 | 1.02 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
